molecular formula C26H24Cl2FN3O4S B4612027 N'-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarbohydrazide

N'-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarbohydrazide

Cat. No.: B4612027
M. Wt: 564.5 g/mol
InChI Key: DNPLOBJLOZDIHE-FJEPWZHXSA-N
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Description

N'-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarbohydrazide is a useful research compound. Its molecular formula is C26H24Cl2FN3O4S and its molecular weight is 564.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 563.0848610 g/mol and the complexity rating of the compound is 874. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticholinesterase Activities

A study by Karaman et al. (2016) explored the synthesis of novel sulfonyl hydrazone derivatives incorporating piperidine rings, highlighting their significance in medicinal chemistry. These compounds were evaluated for their antioxidant capacity through several assays, revealing some derivatives with notable lipid peroxidation inhibitory activity and better performance than standard antioxidants in specific assays. Additionally, certain compounds exhibited promising anticholinesterase activity, indicating potential therapeutic applications in conditions like Alzheimer's disease. The study also conducted electronic and structural characteristic analyses, providing insight into the molecular-level understanding of these compounds (Karaman et al., 2016).

Antibacterial Potentials

Iqbal et al. (2017) investigated acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores for their antibacterial potentials. The study synthesized a series of compounds through consecutive chemical reactions and evaluated their efficacy against various bacterial strains. One compound in particular demonstrated the most potent growth inhibition against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, showcasing a potential avenue for developing new antibacterial agents (Iqbal et al., 2017).

Antimicrobial and Antitumor Activities

Vinaya et al. (2009) prepared a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial efficacy against bacterial and fungal pathogens affecting tomato plants. The study also examined the structure-activity relationship, identifying the influence of substitutions on the antimicrobial activity. Certain derivatives showed significant potent activities, suggesting the potential for these compounds in agricultural applications to protect crops from pathogens (Vinaya et al., 2009).

Properties

IUPAC Name

N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-1-(4-chlorophenyl)sulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24Cl2FN3O4S/c27-20-8-12-22(13-9-20)37(34,35)32-14-2-3-19(16-32)26(33)31-30-15-18-6-10-21(11-7-18)36-17-23-24(28)4-1-5-25(23)29/h1,4-13,15,19H,2-3,14,16-17H2,(H,31,33)/b30-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPLOBJLOZDIHE-FJEPWZHXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NN=CC3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24Cl2FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-1-[(4-chlorophenyl)sulfonyl]-3-piperidinecarbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.